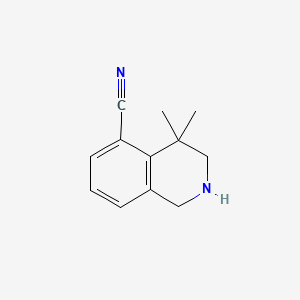

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile

Vue d'ensemble

Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is a synthetic organic compound with the molecular formula C12H14N2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Méthodes De Préparation

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve bulk custom synthesis and procurement .

Analyse Des Réactions Chimiques

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions with aromatic carboxylic acid chlorides to form 2-arylalkyl tetrahydroisoquinolines.

Common reagents and conditions used in these reactions include sulfuric acid, phosphoric acid, and acrylonitrile . Major products formed from these reactions include 2-functionalized tetrahydroisoquinolines and nitrone derivatives .

Applications De Recherche Scientifique

Anticancer Properties

One of the primary applications of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is its potential as an anticancer agent. Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: National Cancer Institute Evaluation

- The compound underwent testing by the National Cancer Institute (NCI) using a standardized protocol across a panel of approximately sixty cancer cell lines.

- Results indicated an average cell growth inhibition rate (GI50) of 15.72 μM, showcasing its potential as a therapeutic agent against human tumors .

Drug Development

The compound serves as a scaffold for the synthesis of new pharmacologically active molecules. Its structural attributes allow for modifications that can enhance efficacy and selectivity against specific biological targets.

Table: Structural Modifications and Their Potential Applications

| Modification Type | Description | Potential Application |

|---|---|---|

| Alkylation | Addition of alkyl groups to enhance lipophilicity | Improved membrane permeability |

| Halogenation | Introduction of halogens to alter reactivity | Increased potency against specific targets |

| Functional Group Substitution | Replacement of existing groups with bioactive moieties | Targeted therapeutic agents |

Mécanisme D'action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile involves its interaction with molecular targets such as monoamine oxidase enzymes. It inhibits the activity of these enzymes, leading to increased levels of monoamines in the brain, which can have various therapeutic effects . The compound’s structure allows it to interact with specific pathways involved in neurotransmitter regulation .

Comparaison Avec Des Composés Similaires

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern and biological activities. Similar compounds include:

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the dimethyl and carbonitrile substitutions.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl substitution at the 2-position.

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound without the carbonitrile group.

These compounds share some biological activities but differ in their specific applications and potency.

Activité Biologique

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS No. 1203686-62-7) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 186.25 g/mol. Its structure includes a tetrahydroisoquinoline core with a carbonitrile group at the 5-position and two methyl groups at the 4-position. The compound's LogP value is approximately 2.27, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Recent studies have demonstrated that THIQ derivatives exhibit significant antimicrobial properties. For instance, certain analogs have shown efficacy against various pathogens including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of membrane integrity .

Neuropharmacological Effects

Isoquinoline derivatives are recognized for their neuropharmacological effects. Specifically, this compound has been studied for its potential as a dopaminergic agent. Research indicates that it may act as a partial agonist at dopamine receptors (D2), which could have implications for the treatment of neurodegenerative diseases such as Parkinson's disease .

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely linked to their structural features. Modifications in the tetrahydroisoquinoline scaffold can lead to variations in receptor affinity and selectivity. For example:

- Methyl Substituents : The presence of methyl groups can enhance lipophilicity and improve receptor binding.

- Functional Groups : The introduction of different functional groups at various positions can alter pharmacokinetic properties and bioactivity.

A summary table of key findings related to SAR in THIQ compounds is provided below:

| Compound Structure | Biological Activity | Mechanism |

|---|---|---|

| THIQ with carbonitrile | Antimicrobial | Cell wall synthesis inhibition |

| THIQ with hydroxyl groups | Neuroprotective | Dopamine receptor modulation |

| THIQ with alkyl substituents | Enhanced receptor affinity | Increased lipophilicity |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotective Studies : A study investigating the neuroprotective effects of THIQ derivatives demonstrated that specific analogs could reduce oxidative stress markers in neuronal cell lines .

- Antibacterial Efficacy : Research evaluating the antibacterial properties found that certain THIQ derivatives exhibited significant activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

- Dopaminergic Activity : Investigations into the dopaminergic activity revealed that modifications in the structure could enhance selectivity for D2 receptors over other subtypes, suggesting potential applications in treating disorders like schizophrenia .

Propriétés

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-5-3-4-9(6-13)11(10)12/h3-5,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLYCHGSVCJTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744840 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-62-7 | |

| Record name | 1,2,3,4-Tetrahydro-4,4-dimethyl-5-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203686-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.